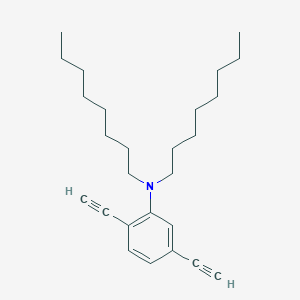
2,5-Diethynyl-N,N-dioctylaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-Diethynyl-N,N-dioctylaniline is an organic compound with the molecular formula C26H39N It is characterized by the presence of ethynyl groups at the 2 and 5 positions of the aniline ring, and dioctyl groups attached to the nitrogen atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Diethynyl-N,N-dioctylaniline typically involves the following steps:
Starting Materials: The synthesis begins with commercially available aniline derivatives.
Alkylation: The nitrogen atom is then alkylated with octyl halides under basic conditions to introduce the dioctyl groups.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring the availability of high-purity starting materials.
Analyse Chemischer Reaktionen
Types of Reactions
2,5-Diethynyl-N,N-dioctylaniline can undergo various chemical reactions, including:
Oxidation: The ethynyl groups can be oxidized to form carbonyl compounds.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The ethynyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under mild conditions.
Major Products Formed
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of saturated hydrocarbons.
Substitution: Formation of substituted aniline derivatives.
Wissenschaftliche Forschungsanwendungen
2,5-Diethynyl-N,N-dioctylaniline has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the production of advanced materials, such as conductive polymers and organic semiconductors.
Wirkmechanismus
The mechanism of action of 2,5-Diethynyl-N,N-dioctylaniline depends on its specific application. In general, the compound can interact with various molecular targets, such as enzymes or receptors, through its ethynyl and dioctyl groups. These interactions can modulate biological pathways and result in specific effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,5-Diethynylaniline: Lacks the dioctyl groups, resulting in different physical and chemical properties.
N,N-Dioctylaniline: Lacks the ethynyl groups, affecting its reactivity and applications.
Eigenschaften
CAS-Nummer |
824428-82-2 |
|---|---|
Molekularformel |
C26H39N |
Molekulargewicht |
365.6 g/mol |
IUPAC-Name |
2,5-diethynyl-N,N-dioctylaniline |
InChI |
InChI=1S/C26H39N/c1-5-9-11-13-15-17-21-27(22-18-16-14-12-10-6-2)26-23-24(7-3)19-20-25(26)8-4/h3-4,19-20,23H,5-6,9-18,21-22H2,1-2H3 |
InChI-Schlüssel |
ICJBEUQBVHWIAY-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCN(CCCCCCCC)C1=C(C=CC(=C1)C#C)C#C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


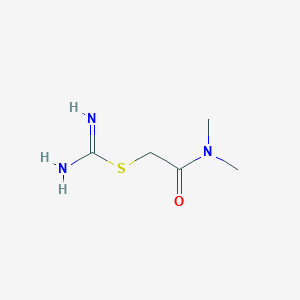
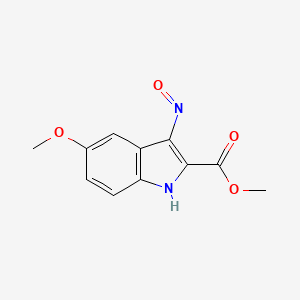
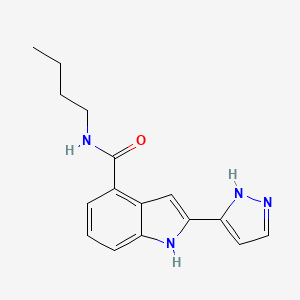
![N-[(E)-Amino(anilino)methylidene]formamide](/img/structure/B14220377.png)


![2-[2-[2-Hydroxy-3,5-bis(2-methylpropyl)phenyl]sulfanylethylsulfanyl]-4,6-bis(2-methylpropyl)phenol](/img/structure/B14220381.png)
![N-[(1R,2R,6R)-2-hydroxy-5-oxo-7-oxabicyclo[4.1.0]hept-3-en-3-yl]benzamide](/img/structure/B14220386.png)
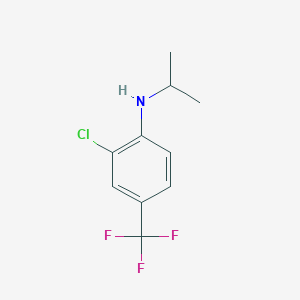
![Benzoic acid;[3-[(10-methylanthracen-9-yl)methoxy]phenyl]methanol](/img/structure/B14220392.png)
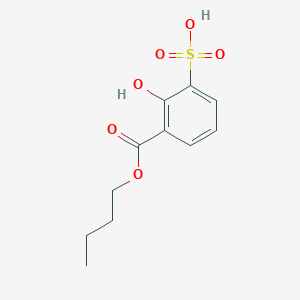
![(1R,2R,4S)-2-Hydroxy-7-azabicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B14220399.png)

![4-(2-{4-[(2-Hydroxyethyl)(methyl)amino]phenyl}hydrazinylidene)cyclohexa-2,5-dien-1-one](/img/structure/B14220429.png)
